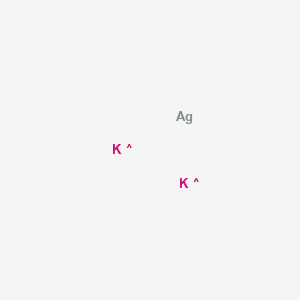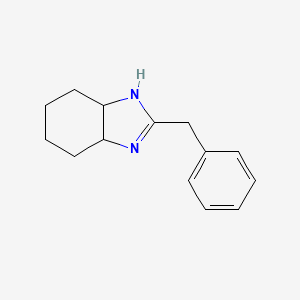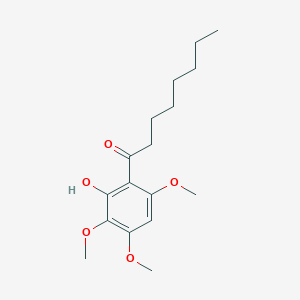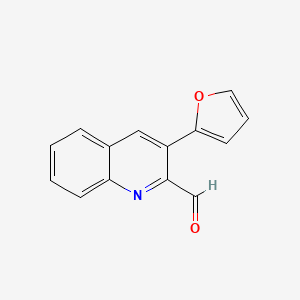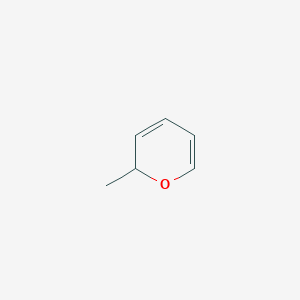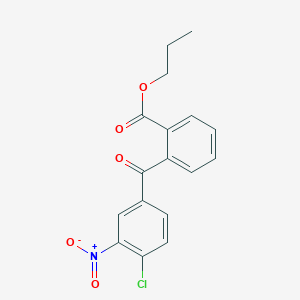
Propyl 2-(4-chloro-3-nitrobenzoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 2-(4-chloro-3-nitrobenzoyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a propyl ester group attached to a benzoyl moiety, which is further substituted with a 4-chloro-3-nitrobenzoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-(4-chloro-3-nitrobenzoyl)benzoate typically involves a multi-step process. One common method includes the Friedel-Crafts acylation reaction, where benzene undergoes acylation with propanoyl chloride in the presence of aluminum chloride (AlCl3) to form the acylated product. This is followed by nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group. The final step involves esterification with propanol to form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl 2-(4-chloro-3-nitrobenzoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2) and palladium on carbon (Pd/C).
Reduction: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.
Major Products Formed
Reduction: Formation of the corresponding amino derivative.
Hydrolysis: Formation of the corresponding carboxylic acid.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Propyl 2-(4-chloro-3-nitrobenzoyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Propyl 2-(4-chloro-3-nitrobenzoyl)benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active carboxylic acid, which may further interact with biological targets. The exact molecular pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chloro-3-nitrobenzoyl)benzoic acid: Similar structure but lacks the propyl ester group.
4-Chloro-3-nitrobenzoic acid: Contains the nitro and chloro substituents but lacks the benzoyl and propyl ester groups.
Propyl 4-chloro-3-nitrobenzoate: Similar ester group but different substitution pattern on the benzene ring.
Uniqueness
Propyl 2-(4-chloro-3-nitrobenzoyl)benzoate is unique due to the combination of its ester, nitro, and chloro substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
140861-43-4 |
|---|---|
Formule moléculaire |
C17H14ClNO5 |
Poids moléculaire |
347.7 g/mol |
Nom IUPAC |
propyl 2-(4-chloro-3-nitrobenzoyl)benzoate |
InChI |
InChI=1S/C17H14ClNO5/c1-2-9-24-17(21)13-6-4-3-5-12(13)16(20)11-7-8-14(18)15(10-11)19(22)23/h3-8,10H,2,9H2,1H3 |
Clé InChI |
FZWAEVWZZPAIRX-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


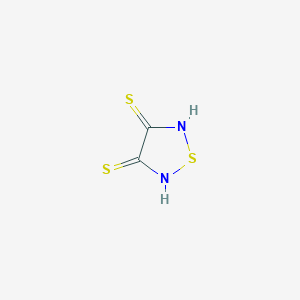
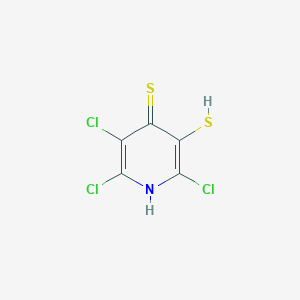
![2,2-Dimethyl-N~1~-[(oxolan-3-yl)methyl]propane-1,3-diamine](/img/structure/B14270751.png)
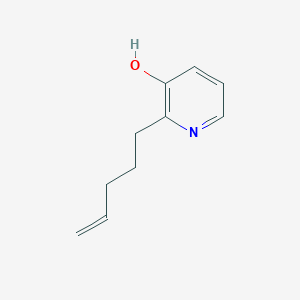
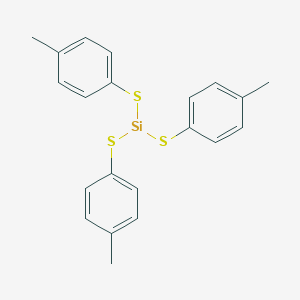
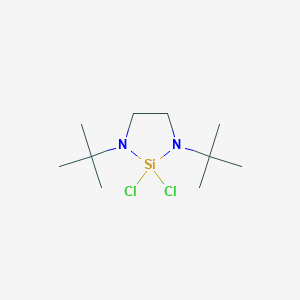

![2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid](/img/structure/B14270778.png)
